molecular formula C24H22ClN7O2 B1241918 2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid

2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid

Cat. No.: B1241918
M. Wt: 475.9 g/mol
InChI Key: AIGVXGCHRIOQNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-180560 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the indole ring, and the imidazole ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of BMS-180560 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

BMS-180560 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs .

Scientific Research Applications

BMS-180560 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its ability to selectively inhibit the angiotensin II receptor type 1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .

Chemistry

In chemistry, BMS-180560 serves as a model compound for studying receptor-ligand interactions and developing new receptor antagonists.

Biology

In biological research, it is used to investigate the signaling pathways mediated by the angiotensin II receptor type 1 and its role in cellular processes such as proliferation, apoptosis, and inflammation .

Medicine

In medicine, BMS-180560 has been explored as a potential therapeutic agent for managing hypertension and related cardiovascular conditions. Although its development was discontinued, it provides valuable insights for the design of new antihypertensive drugs .

Industry

In the pharmaceutical industry, BMS-180560 serves as a reference compound for developing and optimizing new drug candidates targeting the angiotensin II receptor type 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-180560 is unique in its insurmountable antagonism, meaning it irreversibly binds to the receptor, leading to prolonged inhibition even after the compound is removed. This property distinguishes it from competitive antagonists like losartan and valsartan, which can be displaced by higher concentrations of angiotensin II .

Properties

Molecular Formula

C24H22ClN7O2

Molecular Weight

475.9 g/mol

IUPAC Name

2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C24H22ClN7O2/c1-2-3-11-20-26-22(25)21(24(33)34)32(20)14-15-7-6-10-18-16(15)12-13-31(18)19-9-5-4-8-17(19)23-27-29-30-28-23/h4-10,12-13H,2-3,11,14H2,1H3,(H,33,34)(H,27,28,29,30)

InChI Key

AIGVXGCHRIOQNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl

Synonyms

2-butyl-4-chloro-1-((1-(2-(2H-tetrazol-5-yl)phenyl)-1H-indol-4-yl)methyl)-1H-imidazole-5-carboxylic acid
BMS 180560
BMS-180560

Origin of Product

United States

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